Cas no 869725-53-1 ([2-bromo-5-(trifluoromethyl)phenyl]methanol)

[2-bromo-5-(trifluoromethyl)phenyl]methanol structure
869725-53-1 structure
Product Name:[2-bromo-5-(trifluoromethyl)phenyl]methanol
CAS-Nr.:869725-53-1
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD04973761
CID:69138
PubChem ID:2756248
Update Time:2025-11-02

[2-bromo-5-(trifluoromethyl)phenyl]methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Bromo-5-(trifluoromethyl)benzyl alcohol
    • (2-Bromo-5-(trifluoromethyl)phenyl)methanol
    • C8H6BrF3O
    • 2-Bromo-5-trifluoromethylbenzyl alcohol
    • [2-bromo-5-(trifluoromethyl)phenyl]methanol
    • 2-Bromo-5-(trifluoromethyl)benzylalcohol
    • 4-Bromo-3-(hydroxymethyl)benzotrifluoride
    • [2-bromo-5-(trifluoromethyl)phenyl]methan-1-ol
    • PubChem4890
    • 2-bromo-5-trilfuoromethylbenzyl alcohol
    • RXASTJJSPATSHH-UHFFFAOYSA-N
    • CL8693
    • SBB0
    • 2-Bromo-5-(trifluoromethyl)benzenemethanol (ACI)
    • MDL: MFCD04973761
    • Inchi: 1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
    • InChI-Schlüssel: RXASTJJSPATSHH-UHFFFAOYSA-N
    • Lächelt: FC(C1C=C(CO)C(Br)=CC=1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 253.95500
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 171
  • Topologische Polaroberfläche: 20.2

Experimentelle Eigenschaften

  • Schmelzpunkt: 69-71°C
  • Siedepunkt: 262.6°C at 760 mmHg
  • PSA: 20.23000
  • LogP: 2.96020

[2-bromo-5-(trifluoromethyl)phenyl]methanol Sicherheitsinformationen

[2-bromo-5-(trifluoromethyl)phenyl]methanol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
013791-1g
2-Bromo-5-(trifluoromethyl)benzyl alcohol
869725-53-1 97%
1g
£10.00 2022-03-01
Fluorochem
013791-5g
2-Bromo-5-(trifluoromethyl)benzyl alcohol
869725-53-1 97%
5g
£20.00 2022-03-01
Fluorochem
013791-25g
2-Bromo-5-(trifluoromethyl)benzyl alcohol
869725-53-1 97%
25g
£65.00 2022-03-01
Alichem
A013022107-250mg
2-Bromo-5-(trifluoromethyl)benzyl alcohol
869725-53-1 97%
250mg
$475.20 2023-08-31
Alichem
A013022107-500mg
2-Bromo-5-(trifluoromethyl)benzyl alcohol
869725-53-1 97%
500mg
$798.70 2023-08-31
Alichem
A013022107-1g
2-Bromo-5-(trifluoromethyl)benzyl alcohol
869725-53-1 97%
1g
$1445.30 2023-08-31
Chemenu
CM194641-10g
(2-Bromo-5-(trifluoromethyl)phenyl)methanol
869725-53-1 95+%
10g
$102 2021-06-16
Chemenu
CM194641-25g
(2-Bromo-5-(trifluoromethyl)phenyl)methanol
869725-53-1 95+%
25g
$153 2021-06-16
Chemenu
CM194641-100g
(2-Bromo-5-(trifluoromethyl)phenyl)methanol
869725-53-1 95+%
100g
$449 2021-06-16
TRC
B695940-100mg
2-Bromo-5-(trifluoromethyl)benzyl alcohol
869725-53-1
100mg
$ 64.00 2023-04-18

[2-bromo-5-(trifluoromethyl)phenyl]methanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, rt
Referenz
An efficient synthesis of 4-isochromanones via Parham-type cyclization with Weinreb amides
Wang, Chaolei; et al, Tetrahedron, 2015, 71(42), 8172-8177

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Construction of 2-Arylbenzo[4,5]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction
Zhang, Wei; et al, Organic Letters, 2020, 22(2), 448-452

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 21 h, rt
1.2 Reagents: Methanol
Referenz
Intermolecular domino reaction of two aryl iodides involving two C-H functionalizations
Sickert, Marcel; et al, Angewandte Chemie, 2014, 53(20), 5147-5151

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Iodine ,  Sulfuric acid ,  Sodium periodate Solvents: Acetic anhydride ,  Water ;  5 - 10 °C
1.2 5 - 10 °C; 21 h, 25 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -20 °C; 2 h, -20 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -20 °C
Referenz
Synthesis of benzylisoquinoline derivatives possessing electron-withdrawing substituents on the benzene ring of the isoquinoline skeleton
Severin, Rene; et al, Heterocycles, 2007, 74, 683-700

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referenz
Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity
Xue, Chu-Biao; et al, ACS Medicinal Chemistry Letters, 2010, 1(9), 483-487

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides
Xu, Ren-Rui; et al, Organic & Biomolecular Chemistry, 2022, 20(13), 2605-2608

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C; 0 °C → reflux; reflux → rt
1.2 Reagents: Methanol ;  rt
Referenz
tBuOK-Promoted Cyclization of Imines with Aryl Halides
Li, Ya-Wei; et al, Organic Letters, 2020, 22(11), 4553-4556

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled; 15 min, rt
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referenz
Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity
Xue, Chu-Biao; et al, ACS Medicinal Chemistry Letters, 2010, 1(9), 483-487

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
The Application of the Titanium-Catalyzed Hydroamination of Alkynes toward the Synthesis of Benzylisoquinoline Derivatives
Mujahidin, Didin, 2006, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -20 °C; 2 h, -20 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -20 °C
Referenz
Synthesis of benzylisoquinoline derivatives possessing electron-withdrawing substituents on the benzene ring of the isoquinoline skeleton
Severin, Rene; et al, Heterocycles, 2007, 74, 683-700

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ,  Sodium periodate Solvents: Acetic acid ,  Acetic anhydride ,  Water
2.1 Solvents: Tetrahydrofuran
Referenz
The Application of the Titanium-Catalyzed Hydroamination of Alkynes toward the Synthesis of Benzylisoquinoline Derivatives
Mujahidin, Didin, 2006, , ,

[2-bromo-5-(trifluoromethyl)phenyl]methanol Raw materials

[2-bromo-5-(trifluoromethyl)phenyl]methanol Preparation Products

[2-bromo-5-(trifluoromethyl)phenyl]methanol Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
(CAS:869725-53-1)2-Bromo-5-(trifluoromethyl)benzyl
1660485
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:869725-53-1)2-溴-5-三氟甲基苄醇
LE1660485
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
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